

Spectroscopic Profile of 3,5-Difluorotoluene: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Difluorotoluene

Cat. No.: B038592

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For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the key spectroscopic data for **3,5-Difluorotoluene**, an important fluorinated aromatic compound. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for **3,5-Difluorotoluene** (CAS No. 117358-51-7).

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
6.56	Doublet (d)	2H	6.0	H-2, H-6
6.47	Triplet (t)	1H	9.0	H-4
2.22	Singlet (s)	3H	-	-CH ₃

Solvent: CDCl₃, Frequency: 500 MHz^[1]

¹³C NMR Data

No experimental ^{13}C NMR data for **3,5-Difluorotoluene** was found in the searched resources. Predicted data may be available through specialized chemical software.

IR Spectroscopy Data

Specific experimental IR absorption peaks for **3,5-Difluorotoluene** were not available in the searched resources. General expected absorptions for a substituted aromatic compound would include C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-F stretching.

Mass Spectrometry Data

A detailed experimental mass spectrum with fragmentation analysis for **3,5-Difluorotoluene** was not found in the searched resources. The predicted monoisotopic mass is 128.0438 u.

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in **3,5-Difluorotoluene**.

Methodology: A solution of **3,5-Difluorotoluene** is prepared in a deuterated solvent, typically chloroform-d (CDCl_3), to avoid interference from solvent protons. The sample is placed in a strong magnetic field of a Nuclear Magnetic Resonance (NMR) spectrometer. The atomic nuclei, particularly ^1H and ^{13}C , are irradiated with radiofrequency pulses, causing them to absorb energy and resonate at specific frequencies. The resulting signals are detected and processed to generate an NMR spectrum. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **3,5-Difluorotoluene**.

Methodology: A small amount of liquid **3,5-Difluorotoluene** is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR)

accessory can be used where the sample is placed directly on a crystal (e.g., diamond or zinc selenide). Infrared radiation is passed through the sample. Molecules absorb radiation at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.). The transmitted radiation is detected, and a spectrum of absorbance or transmittance versus wavenumber (cm^{-1}) is generated.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **3,5-Difluorotoluene**.

Methodology: A sample of **3,5-Difluorotoluene** is introduced into the mass spectrometer, where it is vaporized and ionized, typically by a high-energy electron beam (Electron Ionization - EI). The resulting positively charged ions, including the molecular ion and various fragment ions, are accelerated and separated based on their mass-to-charge ratio (m/z) by a magnetic or electric field. A detector measures the abundance of each ion, and a mass spectrum is produced, which is a plot of relative intensity versus m/z .

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **3,5-Difluorotoluene**.

Caption: Logical workflow of spectroscopic analysis.

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References

- 1. Synthesis routes of 3,5-Difluorotoluene [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3,5-Difluorotoluene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b038592#spectroscopic-data-of-3-5-difluorotoluene-nmr-ir-ms>]

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